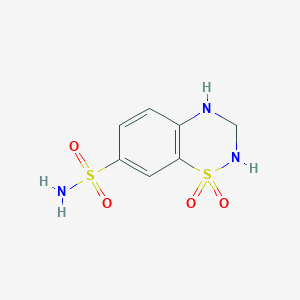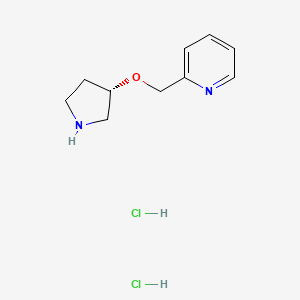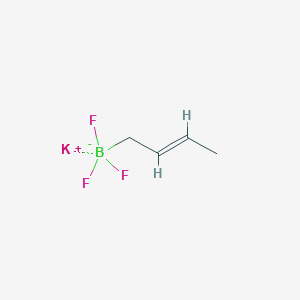
Unii-TD2G64J9XN
概要
説明
Unii-TD2G64J9XN, also known as BICTEGRAVIR GLUCURONIDE, is a chemical compound with the molecular formula C27H26F3N3O11 and a molecular weight of 625.51 g/mol . This compound is a metabolite of BICTEGRAVIR, an antiviral drug used in the treatment of HIV-1 infection . BICTEGRAVIR GLUCURONIDE is formed through the glucuronidation process, where a glucuronic acid moiety is added to BICTEGRAVIR, enhancing its solubility and facilitating its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BICTEGRAVIR GLUCURONIDE involves the glucuronidation of BICTEGRAVIR. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT) . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, usually around pH 7.4 .
Industrial Production Methods
Industrial production of BICTEGRAVIR GLUCURONIDE follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
BICTEGRAVIR GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety . Conjugation reactions, such as sulfation or methylation, can further modify the compound .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic conditions with appropriate cofactors, such as UDPGA for glucuronidation.
Major Products
The major products of these reactions include the parent compound BICTEGRAVIR and various conjugated forms, depending on the specific reaction conditions .
科学的研究の応用
BICTEGRAVIR GLUCURONIDE has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of BICTEGRAVIR.
Biology: Investigated for its role in the metabolic pathways of antiviral drugs.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of HIV treatment.
Industry: Utilized in the development of drug formulations and in quality control processes.
作用機序
The mechanism of action of BICTEGRAVIR GLUCURONIDE involves its role as a metabolite of BICTEGRAVIR. BICTEGRAVIR inhibits the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome . The glucuronidation of BICTEGRAVIR enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic profile .
類似化合物との比較
Similar Compounds
Raltegravir Glucuronide: Another glucuronidated metabolite of an HIV integrase inhibitor.
Dolutegravir Glucuronide: Similar in structure and function, formed from the glucuronidation of Dolutegravir.
Uniqueness
BICTEGRAVIR GLUCURONIDE is unique due to its specific formation from BICTEGRAVIR, which has a distinct chemical structure and pharmacological profile compared to other integrase inhibitors . Its formation and excretion pathways are also unique, contributing to its specific role in the metabolism of BICTEGRAVIR .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O11/c28-9-3-14(29)12(15(30)4-9)6-31-24(38)13-7-32-8-16-33(10-1-2-11(5-10)42-16)25(39)17(32)22(18(13)34)43-27-21(37)19(35)20(36)23(44-27)26(40)41/h3-4,7,10-11,16,19-21,23,27,35-37H,1-2,5-6,8H2,(H,31,38)(H,40,41)/t10-,11+,16+,19-,20-,21+,23-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNKJYGVXJPWAW-JKLDJCBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)NCC6=C(C=C(C=C6F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)NCC6=C(C=C(C=C6F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365156-60-9 | |
| Record name | Bictegravir glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365156609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BICTEGRAVIR GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD2G64J9XN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)




![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3326128.png)




![4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3326165.png)
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)
![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)

